NCRW0005-F05

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

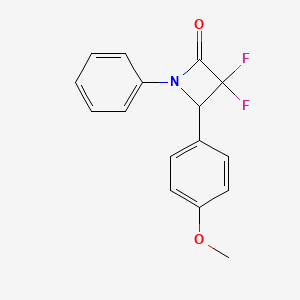

3,3-difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO2/c1-21-13-9-7-11(8-10-13)14-16(17,18)15(20)19(14)12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIIYUSGINMZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Antagonistic Action of NCRW0005-F05 on the Orphan Receptor GPR139

For Immediate Release

A comprehensive technical analysis reveals that NCRW0005-F05 functions as a potent antagonist of the G protein-coupled receptor 139 (GPR139), a promising drug target for a range of neurological and metabolic disorders. This document outlines the mechanism of action of this compound, detailing the underlying signaling pathways and the experimental methodologies used in its characterization.

Core Mechanism of Action: Antagonism of GPR139 Signaling

This compound exerts its pharmacological effect by inhibiting the signaling cascade initiated by the activation of GPR139.[1] GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and is predominantly expressed in the central nervous system, particularly in the habenula.[2] Research suggests GPR139's involvement in modulating dopamine and opioid signaling pathways, making it a key area of investigation for conditions such as Parkinson's disease, diabetes, and obesity.[1]

The primary signaling pathway for GPR139 involves its coupling to the Gαq/11 subunit of heterotrimeric G proteins.[3] Upon activation, GPR139 facilitates the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation and subsequent activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This surge in intracellular calcium concentration is a critical downstream signal that mediates the physiological effects of GPR139 activation.

This compound acts as a competitive antagonist at the GPR139 receptor, effectively blocking the binding of agonists and thereby preventing the initiation of this Gαq/11-mediated signaling cascade. This inhibitory action results in the suppression of intracellular calcium mobilization, which is the hallmark of GPR139 activation.

Quantitative Analysis of this compound Activity

The potency of this compound as a GPR139 antagonist was determined through a high-throughput screening (HTS) campaign that identified the compound from a library of 16,000 synthetic molecules. The key quantitative parameter defining its activity is the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | GPR139 | Calcium Mobilization Assay | 0.21 | [1] |

Experimental Protocols

The discovery and characterization of this compound relied on a robust cell-based high-throughput screening assay designed to measure changes in intracellular calcium concentrations.

High-Throughput Screening for GPR139 Antagonists (Calcium Mobilization Assay)

Objective: To identify small molecule antagonists of GPR139 from a diverse chemical library.

Methodology:

-

Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing human GPR139 was utilized for the assay.

-

Assay Principle: The assay measures the ability of test compounds to inhibit the increase in intracellular calcium triggered by a GPR139 agonist. The change in calcium levels is detected using a calcium-sensitive fluorescent dye.

-

Procedure:

-

Cell Plating: CHO-GPR139 cells were seeded into 384-well microplates and cultured to form a confluent monolayer.

-

Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage. The plates were incubated to allow for de-esterification of the dye within the cells.

-

Compound Addition: Test compounds from the chemical library, including this compound, were added to the wells at a specific concentration.

-

Agonist Stimulation: After a brief incubation with the test compounds, a known GPR139 agonist was added to the wells to stimulate the receptor.

-

Signal Detection: The fluorescence intensity in each well was measured over time using a Fluorometric Imaging Plate Reader (FLIPR). An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis: The ability of a test compound to act as an antagonist was determined by its capacity to reduce the fluorescence signal induced by the agonist. The IC50 value for this compound was calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of the agonist-induced calcium response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GPR139 signaling pathway and the experimental workflow for the high-throughput screening of its antagonists.

Caption: GPR139 signaling pathway and the antagonistic action of this compound.

Caption: High-throughput screening workflow for the identification of GPR139 antagonists.

References

In-Depth Technical Guide: NCRW0005-F05 as a GPR139 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NCRW0005-F05, a potent antagonist of the G protein-coupled receptor 139 (GPR139). This document details the compound's properties, its interaction with GPR139 signaling pathways, and provides detailed experimental protocols for its characterization.

Introduction to GPR139 and this compound

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its signaling is complex, coupling to multiple G protein families, including Gq/11, Gi/o, and Gs. The primary and most well-characterized pathway is through Gq/11, which leads to the mobilization of intracellular calcium. GPR139 is implicated in a variety of neurological processes and is a promising target for therapeutic intervention in neuropsychiatric disorders.

This compound has been identified as a potent antagonist of GPR139. Its discovery and characterization provide a valuable tool for researchers to probe the function of GPR139 and to explore its therapeutic potential.

Quantitative Data Presentation

Chemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃F₂NO₂ | [1][2] |

| Molecular Weight | 289.28 g/mol | [1] |

| CAS Number | 342779-66-2 | [2] |

| IC₅₀ vs. GPR139 | 0.21 µM | [3] |

| Core Structure | 3,3-difluoro-4-phenylazetidin-2-one | [4] |

GPR139 Signaling Pathway Summary

| G Protein Pathway | Second Messenger | Cellular Response |

| Gq/11 (Primary) | Inositol trisphosphate (IP₃) & Diacylglycerol (DAG) | Increased intracellular calcium [Ca²⁺]i |

| Gi/o | Decreased cyclic AMP (cAMP) | Inhibition of adenylyl cyclase |

| Gs | Increased cyclic AMP (cAMP) | Activation of adenylyl cyclase |

GPR139 Signaling Pathways

The activation of GPR139 by an agonist initiates a cascade of intracellular events mediated by different G protein subtypes. This compound acts by blocking these agonist-induced signaling pathways.

Experimental Protocols

GPR139 Antagonist Calcium Mobilization Assay (Gq/11 Pathway)

This protocol describes a method to quantify the antagonist activity of this compound on the GPR139-mediated Gq/11 signaling pathway by measuring intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]

- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

GPR139: A CNS-Enriched Orphan Receptor Implicated in Neurological and Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The G protein-coupled receptor 139 (GPR139) is a class A orphan GPCR predominantly expressed in the central nervous system (CNS), with particularly high concentrations in the habenula, striatum, and hypothalamus.[1][2][3][4] Its highly conserved nature across vertebrate species suggests a fundamental role in neurophysiology.[1][5] While its endogenous ligands are not definitively established, the aromatic amino acids L-tryptophan and L-phenylalanine, as well as certain neuropeptides like ACTH and α-MSH, have been identified as putative agonists, activating the receptor at relatively high concentrations.[2][3][6][7] This has led to the hypothesis that GPR139 may function as a nutrient-sensing receptor.[2][8] Due to its specific expression pattern and its interactions with key neurotransmitter systems, GPR139 has emerged as a promising therapeutic target for a range of disorders, most notably neuropsychiatric conditions, but also metabolic diseases and cancer.

GPR139 Signaling Pathways

GPR139 exhibits signaling promiscuity, capable of coupling to multiple G protein families, including Gq/11, Gi/o, Gs, and G12/13.[1][3] However, the primary and most robustly characterized pathway is through Gq/11 activation.[2][3][9][10]

-

Gq/11 Pathway : Activation of the Gq/11 pathway by GPR139 leads to the stimulation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium. This calcium response is a common readout in functional assays for GPR139 agonists.[2][11][12]

-

Gi/o and Gs Pathways : Evidence also suggests coupling to Gi/o and Gs proteins.[1][2][9] GPR139 activation can stimulate adenylyl cyclase (AC) to produce cAMP (indicative of Gs or Gq/11 signaling) and inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][9][10]

-

Crosstalk with MOR and D2R : A critical aspect of GPR139 function is its inhibitory crosstalk with the μ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).[1][5][13] GPR139 counteracts MOR signaling by opposing the regulation of downstream effectors like adenylyl cyclase and GIRK channels.[1][9] This functional interaction forms the basis for its role in opioid response and neuropsychiatric disorders.

Implication in Neuropsychiatric Disorders

The most significant body of evidence links GPR139 to neuropsychiatric conditions, particularly those involving the dopaminergic and opioidergic systems.[13][14][15]

Schizophrenia

GPR139 is a key emerging target for schizophrenia, especially for its negative symptoms.[16][17] Evidence is primarily derived from preclinical knockout mouse models.

-

Knockout Phenotype : Mice lacking the GPR139 gene (Gpr139-/-) exhibit a range of schizophrenia-like symptoms.[6][13][15] These include hyperactivity, anxiety-like traits, deficits in social interaction, and a complete loss of prepulse inhibition (a measure of sensorimotor gating that is deficient in schizophrenia patients).[13][15] They also display spontaneous "hallucinogenic" head-twitches.[13][14][15]

-

Pharmacological Rescue : Crucially, many of these behavioral deficits in knockout mice can be reversed by administering antagonists for the D2 dopamine receptor (haloperidol) and the μ-opioid receptor (naltrexone).[6][13][14][15] This suggests the schizophrenia-like pathology in these mice stems from dopaminergic and opioidergic hyper-functionality due to the absence of GPR139's inhibitory influence.[13][15]

-

Therapeutic Agonists : The development of potent GPR139 agonists, such as Zelatriazin (TAK-041), has shown promise in preclinical models for treating the negative and cognitive symptoms of schizophrenia.[6][16][17]

Substance Use Disorders

GPR139's anti-opioid function implicates it in addiction and withdrawal.[4][5][9]

-

Opioid Modulation : Gpr139 knockout mice show enhanced morphine-induced analgesia and reward effects in a conditioned place preference paradigm.[18][19] Conversely, they exhibit significantly reduced behavioral signs of withdrawal.[18][19] This indicates that GPR139 normally dampens the effects of opioids.

-

Alcohol Use Disorder : Human genetic studies have found associations between GPR139 risk variants and alcohol use disorder.[5]

Other CNS Disorders

Genetic association studies have linked GPR139 to other neuropsychiatric conditions:

-

Major Depressive Disorder (MDD) : A potential association has been reported between GPR139 and depressive symptoms.[5]

-

Attention-Deficit/Hyperactivity Disorder (ADHD) : GPR139 has been identified as a gene associated with inattention in juvenile ADHD.[5]

Implication in Metabolic Disorders

GPR139's expression in the hypothalamus and its potential role as a nutrient sensor for amino acids point to its involvement in energy homeostasis.[2][8][20]

-

Obesity and Energy Balance : A patent described GPR139 knockout mice as having increased lean body mass and decreased body fat compared to wild-type mice.[2] This suggests GPR139 may be a potential target for obesity and other metabolic disorders.[8][17][21]

-

Glucose and Insulin Regulation : Inhibition of GPR139 in the mediobasal hypothalamus of mice using a short-hairpin RNA resulted in increased body mass, reduced fasting blood glucose, and increased insulin levels.[20] These effects may be mediated through the orexin system, suggesting GPR139 plays a role in regulating glycemia and insulin.[20] Its homolog, GPR142, is also activated by L-Trp and L-Phe and is a potential target for type II diabetes due to its role in insulin and incretin secretion.[2][8]

Implication in Cancer

The role of GPR139 in cancer is less defined but is an area of active investigation. Pan-cancer analyses using data from The Cancer Genome Atlas (TCGA) have shown that GPR139 expression is altered across various tumor types.[4][22] Studies have reported both up- and downregulation of GPR139 in cancers such as breast cancer, glioblastoma, pheochromocytoma, and paraganglioma.[4] Analysis of genomic alterations, including mutations and copy number variations, in tumor samples suggests a potential role for GPR139 in the pathophysiology of cancer.[22][23]

Implication in Neurodegenerative Disorders

-

Parkinson's Disease : Given its expression in brain regions relevant to motor control, GPR139 has been proposed as a potential target for Parkinson's disease.[16][17] In vitro studies have shown that GPR139 agonists can protect primary dopaminergic neurons from toxicity.[17]

-

Alzheimer's Disease : Recent research has begun to implicate GPR139 in Alzheimer's disease, highlighting its neuroprotective potential.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for GPR139 agonists and the behavioral phenotypes observed in knockout mice.

Table 1: Potency of Select GPR139 Agonists

| Compound | Type | EC50 (nM) | Assay System | Reference |

|---|---|---|---|---|

| JNJ-63533054 | Synthetic Agonist | 16 | hGPR139 (Calcium Mobilization) | [17] |

| Zelatriazin (TAK-041) | Synthetic Agonist | 22 | GPR139 (Unspecified) | [17] |

| Compound 1a | Synthetic Agonist | 39 | GPR139 in CHO-K1 (Calcium Mobilization) | [12] |

| TC-O 9311 | Synthetic Agonist | 39 | GPR139 (Unspecified) | [6] |

| L-Tryptophan | Putative Endogenous | 220,000 | hGPR139 (Unspecified) | [2] |

| L-Phenylalanine | Putative Endogenous | 320,000 | hGPR139 (Unspecified) |[2] |

Table 2: Summary of Key Phenotypes in Gpr139 Knockout Mice

| Phenotypic Domain | Observation | Implication | References |

|---|---|---|---|

| Neuropsychiatric | Complete loss of prepulse inhibition | Deficient sensorimotor gating | [13][15] |

| Social interaction deficits | Negative symptoms of psychosis | [5][13][15] | |

| Delayed onset hyperactivity | Psychomotor agitation | [13][15] | |

| Spontaneous head-twitches | Hallucinogenic-like state | [13][14][15] | |

| Delayed acquisition of operant task | Cognitive/motivational deficits | [13][15][24] | |

| Opioid Response | Enhanced morphine-induced analgesia | Increased opioid sensitivity | [18][19] |

| Augmented morphine reward (CPP) | Increased addiction liability | [18][19] | |

| Decreased withdrawal responses | Reduced physical dependence | [18][19] | |

| Metabolic | Increased lean body mass | Altered energy homeostasis | [2] |

| | Decreased body fat | Altered energy homeostasis |[2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of GPR139. Below are protocols for key in vitro and in vivo assays.

Calcium Mobilization Assay (for Gq/11 Coupling)

This is the primary functional assay for identifying GPR139 agonists.

-

Cell Line : HEK293 or CHO-K1 cells stably expressing human GPR139.

-

Protocol :

-

Cell Plating : Seed the GPR139-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.

-

Dye Loading : Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

-

Washing : Gently wash the cells with the buffer to remove excess dye.

-

Compound Addition : Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

-

Measurement : Add the test compounds (agonists) at various concentrations and immediately begin measuring fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.

-

Data Analysis : The response is quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.[12]

-

Inositol Monophosphate (IP1) Accumulation Assay (for Gq/11 Coupling)

This assay provides a more integrated measure of Gq/11 signaling over time compared to the transient calcium flux.

-

Cell Line : CHO-K1 or HEK293 cells stably expressing GPR139.

-

Protocol :

-

Cell Plating : Seed cells in a suitable microplate and culture overnight.

-

Stimulation : Replace the medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the test compounds. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis : Lyse the cells using the detection buffer provided with a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit.

-

Detection : Add the detection reagents (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor). Incubate for 1 hour to overnight at room temperature.

-

Measurement : Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis : Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Determine EC50 values as described for the calcium assay.[25]

-

Prepulse Inhibition (PPI) Test (in mice)

This in vivo assay measures sensorimotor gating deficits relevant to schizophrenia.

-

Apparatus : A startle response system consisting of a sound-attenuating chamber with a holding cylinder mounted on a piezoelectric platform to detect whole-body startle.

-

Protocol :

-

Acclimation : Place a Gpr139 knockout or wild-type mouse in the holding cylinder and allow it to acclimate for 5 minutes with background white noise (e.g., 65 dB).

-

Test Session : The session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials : A strong acoustic stimulus (pulse, e.g., 120 dB for 40 ms) is presented.

-

Prepulse-pulse trials : A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials : Only background noise is present.

-

-

Measurement : The startle response (amplitude of the flinch) is recorded for each trial.

-

Data Analysis : PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100]. Gpr139 knockout mice typically show significantly reduced or absent %PPI.[13][15]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR139 - Wikipedia [en.wikipedia.org]

- 7. Orphan GPCRs in Neurodegenerative Disorders: Integrating Structural Biology and Drug Discovery Approaches [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of orphan receptor GPR139 in neuropsychiatric behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. forum.schizophrenia.com [forum.schizophrenia.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Gpr139 MGI Mouse Gene Detail - MGI:2685341 - G protein-coupled receptor 139 [informatics.jax.org]

- 19. Phenotypes for Gpr139 MGI:6473973 MGI Mouse [informatics.jax.org:443]

- 20. The orphan G protein-coupled receptor, GPR139, is expressed in the hypothalamus and is involved in the regulation of body mass, blood glucose, and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. diseases.jensenlab.org [diseases.jensenlab.org]

- 22. Pan-Cancer Analysis and Drug Formulation for GPR139 and GPR142 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pan-Cancer Analysis and Drug Formulation for GPR139 and GPR142 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GPR139 in Parkinson's Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system, is emerging as a compelling target in the field of Parkinson's disease (PD) research. Its localization in key brain regions associated with motor control, such as the striatum and substantia nigra, coupled with its modulation of dopaminergic signaling, positions it as a receptor of significant interest. Preclinical studies have demonstrated the neuroprotective potential of GPR139 agonists in cellular models of Parkinson's disease, suggesting a role in mitigating the progressive loss of dopaminergic neurons. Furthermore, its interaction with the dopamine D2 receptor and its influence on locomotor activity underscore its potential to address both the underlying pathology and the motor symptoms of PD. This technical guide provides a comprehensive overview of the current state of GPR139 research in the context of Parkinson's disease, including quantitative data on ligand interactions, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to GPR139

GPR139 is a class A G protein-coupled receptor that is highly conserved across species. While its endogenous ligand is yet to be definitively identified, the aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) have been shown to activate the receptor, albeit at micromolar concentrations.[1][2] The receptor is most abundantly expressed in the habenula, septum, striatum, and hypothalamus.[1][3] This expression pattern in areas critical for motor function has fueled investigation into its role in movement disorders like Parkinson's disease.[1]

GPR139 Signaling Pathways

GPR139 primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1] However, studies have also indicated its ability to couple to the Gi/o pathway.[2] This dual signaling capacity allows for a complex regulation of downstream cellular processes.

A significant aspect of GPR139's function is its interaction with other key receptors implicated in Parkinson's disease, most notably the dopamine D2 receptor (D2R). Co-expression of GPR139 and D2R has been observed in the nigrostriatal pathway.[4] Functional studies have shown that GPR139 can modulate D2R signaling, suggesting a potential mechanism by which GPR139 activation could influence dopaminergic neurotransmission.[1][4]

References

- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

GPR139 Signaling Pathways: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Signaling Mechanisms of the Orphan G Protein-Coupled Receptor 139

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 139 (GPR139) is an orphan GPCR predominantly expressed in the central nervous system, with particularly high concentrations in the habenula, striatum, hypothalamus, and pituitary gland.[1] While its endogenous ligand is still a subject of investigation, the aromatic amino acids L-tryptophan and L-phenylalanine, as well as certain neuropeptides like adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH), have been identified as putative agonists.[1][2] GPR139 is implicated in the modulation of other neurotransmitter systems, notably the µ-opioid and dopamine D2 receptors, highlighting its potential as a therapeutic target for a range of neurological and psychiatric disorders.[3][4] This guide provides a comprehensive overview of the core signaling pathways of GPR139, detailed experimental protocols for their investigation, and a summary of quantitative data for key ligands.

Core Signaling Pathways

GPR139 primarily signals through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.[5] There is also evidence for its coupling to the Gi/o family, which can modulate adenylyl cyclase activity and G protein-coupled inwardly rectifying potassium (GIRK) channels.[3][6] Furthermore, GPR139 activation can lead to the recruitment of β-arrestin, a key regulator of GPCR signaling and trafficking.[4]

Gq/11 Signaling Pathway

The canonical signaling pathway for GPR139 involves its coupling to Gq/11 proteins.[5] Upon agonist binding, GPR139 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq/11 subunit. The activated Gαq/11-GTP dissociates from the Gβγ dimer and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium concentration is a hallmark of GPR139 activation and a common readout in functional assays.[5]

GPR139 Gq/11 signaling cascade.

Gi/o Signaling and Modulation of cAMP and GIRK Channels

In addition to Gq/11 coupling, studies have demonstrated that GPR139 can also activate Gi/o proteins.[3][6] The activation of Gi/o typically leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels. However, for GPR139, the downstream effects of Gi/o coupling are more complex. Some studies report that GPR139 activation leads to an increase in cAMP levels, a paradoxical effect suggested to be mediated by Gq/11-dependent calcium signaling, which can stimulate certain adenylyl cyclase isoforms.[3]

Furthermore, the Gβγ subunits released upon Gi/o activation can directly modulate the activity of G protein-coupled inwardly rectifying potassium (GIRK) channels.[3] Activation of GIRK channels leads to potassium efflux and hyperpolarization of the cell membrane, which is an inhibitory signal in neurons. Interestingly, while GPR139 couples to Gi/o, direct activation of GIRK channels has not been consistently observed. Instead, it is proposed that GPR139's Gq/11 signaling can counteract the effects of other Gi/o-coupled receptors, like the µ-opioid receptor, on GIRK channels.[3][6]

GPR139 Gi/o signaling and downstream effectors.

β-Arrestin Recruitment

Upon agonist stimulation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPR139 can recruit β-arrestins.[4] β-arrestin binding to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal.[7] Beyond desensitization, β-arrestins can act as scaffolds for various signaling proteins, initiating G protein-independent signaling cascades. For GPR139, β-arrestin recruitment has been implicated in the modulation of µ-opioid receptor signaling.[4][8] The recruitment of β-arrestin can also lead to the internalization of GPR139, a process that removes the receptor from the cell surface and can lead to its degradation or recycling back to the membrane.

GPR139 β-arrestin recruitment workflow.

Quantitative Data Summary

The following tables summarize the potency (EC50) and inhibitory constants (IC50) of various endogenous and synthetic ligands for GPR139 in different functional assays.

Table 1: Agonist Potency (EC50) in Calcium Mobilization Assays

| Agonist | Cell Line | EC50 (nM) | Reference(s) |

| Endogenous Ligands | |||

| L-Tryptophan | HEK293 | 220,000 | [4] |

| L-Phenylalanine | HEK293 | 320,000 | [4] |

| Synthetic Agonists | |||

| JNJ-63533054 | HEK293 | 16 | [1][2][9] |

| JNJ-63533054 | Rat GPR139 | 63 | [1][2] |

| JNJ-63533054 | Mouse GPR139 | 28 | [1][2] |

| JNJ-63533054 | CHO-K1 | 13 | [4] |

| TC-O 9311 | CHO-K1 | 39 | [10] |

| Compound 1a | CHO-K1 | 39 | [11] |

Table 2: Ligand Activity in Other Functional Assays

| Ligand | Assay | Cell Line | Activity (nM) | Reference(s) |

| Agonists | ||||

| JNJ-63533054 | GTPγS Binding | HEK293 | EC50 = 17 | [1][2] |

| JNJ-63533054 | cAMP Accumulation | HEK293T/17 | EC50 = 41 | [3] |

| Antagonists | ||||

| NCRW0005-F05 | Calcium Mobilization | CHO-K1 | IC50 = 210 | [11] |

| NCRW0001-C02 | Calcium Mobilization | CHO-K1 | IC50 = 400 | [11] |

| LP-471756 | cAMP Accumulation | HEK293F | IC50 = 670 | [11] |

| JNJ-3792165 | GTPγS Binding | - | pKb = 7.4 | [12] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize GPR139 signaling are provided below.

Calcium Mobilization Assay (Fluo-4 NW)

This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization following GPR139 activation.

Calcium mobilization assay workflow.

Materials:

-

GPR139-expressing cells (e.g., HEK293 or CHO-K1)

-

Black, clear-bottom 96- or 384-well microplates

-

Fluo-4 NW Calcium Assay Kit

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Probenecid (optional, to prevent dye extrusion)

-

GPR139 agonists and antagonists

-

Fluorescence microplate reader with bottom-read capabilities and kinetic mode

Procedure:

-

Cell Plating: Seed GPR139-expressing cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: The following day, remove the growth medium and add the Fluo-4 NW dye loading solution to each well.[13]

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.[14]

-

Compound Preparation: Prepare serial dilutions of agonists or antagonists in assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading for a short period.

-

Add the compound solutions to the wells.

-

Immediately begin kinetic reading of fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for a defined period to capture the calcium transient.[14]

-

-

Data Analysis: Determine the peak fluorescence response for each well. For agonists, plot the response against the log of the concentration and fit to a sigmoidal dose-response curve to calculate the EC50. For antagonists, perform the assay in the presence of a fixed concentration of agonist (e.g., EC80) and calculate the IC50 from the inhibition curve.

cAMP Accumulation Assay (HTRF)

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cAMP levels.

Materials:

-

GPR139-expressing cells

-

White, low-volume 384-well microplates

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

-

Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX)

-

GPR139 agonists and antagonists

-

HTRF-compatible microplate reader

Procedure:

-

Cell Preparation: Harvest and resuspend GPR139-expressing cells in stimulation buffer.

-

Compound Addition: Add a small volume of the cell suspension to the wells of a 384-well plate. Then add the test compounds (agonists or antagonists).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production/inhibition.[15]

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) to each well.[15]

-

Incubation: Incubate the plate for 1 hour at room temperature in the dark.

-

HTRF Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and use a cAMP standard curve to determine the cAMP concentration in each well. Plot the results to determine EC50 or IC50 values.

β-Arrestin Recruitment Assay (PathHunter)

This protocol describes a chemiluminescent assay to measure the recruitment of β-arrestin to GPR139.

Materials:

-

PathHunter GPR139 β-Arrestin cell line (e.g., from DiscoveRx)

-

White, solid-bottom 96- or 384-well microplates

-

PathHunter Detection Reagents

-

GPR139 agonists

-

Luminometer

Procedure:

-

Cell Plating: Plate the PathHunter GPR139 cells in the microplate and incubate overnight.[16]

-

Compound Addition: Add serial dilutions of the agonist to the wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C or room temperature.[16]

-

Detection: Add the PathHunter Detection Reagents to each well.

-

Incubation: Incubate for 60 minutes at room temperature.[16]

-

Luminescence Reading: Read the chemiluminescent signal on a luminometer.

-

Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.

Conclusion

GPR139 presents a compelling target for drug discovery due to its specific expression in the brain and its role in modulating key neurotransmitter systems. A thorough understanding of its complex signaling pathways, including the primary Gq/11-mediated calcium mobilization, the nuanced involvement of the Gi/o pathway, and the regulatory role of β-arrestin, is crucial for the development of selective and effective therapeutics. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working to further elucidate the function of GPR139 and unlock its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arrestin interactions with G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cosmobio.co.jp [cosmobio.co.jp]

Endogenous Ligands for GPR139: A Technical Guide for Researchers

An In-depth Examination of the Identification, Characterization, and Signaling of Endogenous Ligands for the Orphan G Protein-Coupled Receptor 139.

This technical guide provides a comprehensive overview of the current understanding of the endogenous ligands for the G protein-coupled receptor 139 (GPR139). Primarily targeting researchers, scientists, and drug development professionals, this document delves into the identification of these ligands, their quantitative characterization, the signaling pathways they activate, and the detailed experimental protocols utilized in their study.

Introduction to GPR139

GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2] Its exclusive expression in the brain and pituitary gland suggests a significant role in neurological processes.[3] Initially classified as an orphan receptor due to its unknown endogenous ligand, research has now identified key molecules that activate this receptor, paving the way for a deeper understanding of its physiological function and its potential as a therapeutic target for neuropsychiatric and metabolic disorders.[4][5]

Identified Endogenous Ligands

The primary endogenous ligands identified for GPR139 are the essential aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) .[3][6] Several studies have confirmed their ability to activate GPR139, with EC50 values in the micromolar range, which is consistent with their physiological concentrations in the brain.[3] In addition to these amino acids, certain peptide hormones, specifically adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH) , have also been proposed as potential endogenous agonists, although their role is less definitively established compared to L-Trp and L-Phe.[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the binding and functional activity of the endogenous ligands for GPR139.

Table 1: Functional Potency of Endogenous Ligands at GPR139

| Ligand | Assay Type | Species | Cell Line | Parameter | Value (µM) | Reference |

| L-Tryptophan | Calcium Mobilization | Human | Recombinant Cells | EC50 | 30 - 300 | [3] |

| L-Phenylalanine | Calcium Mobilization | Human | Recombinant Cells | EC50 | 30 - 300 | [3] |

| L-Tryptophan | Calcium Mobilization | Human | HEK293 | EC50 | 220 | [2] |

| L-Phenylalanine | Calcium Mobilization | Human | HEK293 | EC50 | 320 | [2] |

| ACTH | Calcium Mobilization | Human | HEK293 | EC50 | 2.1 | [7] |

| α-MSH | Calcium Mobilization | Human | HEK293 | EC50 | 2.2 | [7] |

| β-MSH | Calcium Mobilization | Human | HEK293 | EC50 | 6.3 | [7] |

Table 2: Ligand Binding Affinities for GPR139

| Ligand | Radioligand | Species | Cell Line | Parameter | Value | Reference |

| L-Tryptophan | [³H]JNJ-63533054 | Human | CHO-TRex | Displacement | Specific displacement observed | [5] |

| L-Phenylalanine | [³H]JNJ-63533054 | Human | CHO-TRex | Displacement | Specific displacement observed | [5] |

| ACTH | [³H]JNJ-63533054 | Human | CHO-TRex | % Displacement @ 30µM | 40% | [5] |

| β-MSH | [³H]JNJ-63533054 | Human | CHO-TRex | % Displacement @ 30µM | 30% | [5] |

| α-MSH | [³H]JNJ-63533054 | Human | CHO-TRex | % Displacement @ 30µM | No specific binding | [5] |

GPR139 Signaling Pathways

GPR139 primarily signals through the Gq/11 pathway . Upon activation by its endogenous ligands, GPR139 stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Downstream of Gq/11 activation, GPR139 stimulation also leads to the phosphorylation of extracellular signal-regulated kinases (ERK).[8] While Gq/11 is the primary pathway, some studies suggest potential coupling to other G proteins, such as Gi/o.[9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize endogenous ligands for GPR139.

Calcium Mobilization Assay

This assay is a primary method for determining the functional activity of GPR139 ligands by measuring changes in intracellular calcium levels.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transiently transfect the cells with a mammalian expression vector containing the human GPR139 coding sequence using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Cell Plating:

-

24 hours post-transfection, detach the cells and seed them into black, clear-bottom 96-well microplates at a density of 50,000 cells per well.

-

Allow cells to adhere for 24 hours.

-

-

Dye Loading:

-

Prepare a Fluo-4 NW (No Wash) Calcium Assay Kit loading solution according to the manufacturer's instructions, typically including probenecid to prevent dye leakage.

-

Aspirate the culture medium from the wells and add 100 µL of the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Ligand Addition:

-

Prepare serial dilutions of L-tryptophan, L-phenylalanine, or other test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument to add the ligand solutions to the wells while simultaneously monitoring fluorescence.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity before and after the addition of the ligand.

-

Use an excitation wavelength of approximately 494 nm and an emission wavelength of approximately 516 nm for Fluo-4.

-

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 as a downstream indicator of GPR139 activation.

Detailed Protocol:

-

Cell Culture and Serum Starvation:

-

Culture GPR139-expressing cells in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for 4-12 hours in a serum-free medium to reduce basal ERK phosphorylation.

-

-

Ligand Stimulation:

-

Treat the cells with various concentrations of L-Trp, L-Phe, or other agonists for a predetermined time (typically 5-15 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK to determine the extent of ERK phosphorylation.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to GPR139.

Detailed Protocol:

-

Membrane Preparation:

-

Harvest CHO-TRex cells stably expressing human GPR139.

-

Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a radiolabeled GPR139-specific ligand (e.g., [³H]JNJ-63533054) at a fixed concentration.

-

For competition binding, add increasing concentrations of unlabeled test compounds (L-Trp, L-Phe, etc.).

-

Incubate for 1 hour at room temperature.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through GF/C filter plates pre-treated with polyethyleneimine (PEI).

-

Wash the filters with an ice-cold buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plates and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

-

Conclusion

The deorphanization of GPR139, with the identification of L-tryptophan and L-phenylalanine as its primary endogenous ligands, has been a significant advancement in GPCR research. This technical guide has provided a detailed overview of these ligands, their quantitative properties, and the signaling pathways they modulate. The experimental protocols outlined herein offer a foundational framework for researchers to further investigate the pharmacology of GPR139 and explore its potential as a therapeutic target for a range of neurological and metabolic disorders. The continued study of this receptor and its endogenous ligands holds great promise for future drug development efforts.

References

- 1. Identifying ligands at orphan GPCRs: current status using structure‐based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan GPCRs and methods for identifying their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The identification of ligands at orphan G-protein coupled receptors. | Semantic Scholar [semanticscholar.org]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

- 8. Frontiers | Pan-Cancer Analysis and Drug Formulation for GPR139 and GPR142 [frontiersin.org]

- 9. Identifying ligands at orphan GPCRs: current status using structure‐based approaches [escholarship.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Core Pharmacology of NCRW0005-F05

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NCRW0005-F05, a selective antagonist of the G protein-coupled receptor 139 (GPR139). It includes essential safety and handling information, physicochemical properties, and detailed experimental methodologies relevant to its characterization. Additionally, key signaling pathways associated with GPR139 are visualized to facilitate a deeper understanding of its biological context.

Compound Information and Safety Data

This compound is a small molecule antagonist of GPR139, an orphan GPCR predominantly expressed in the central nervous system. It is a critical tool for investigating the physiological roles of this receptor.

General Handling Precautions: This product is intended for research use only and is not for human or veterinary use. It should be considered hazardous until further information is available. Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Ensure thorough washing after handling. For comprehensive safety information, users must review the complete Safety Data Sheet (SDS) provided by the supplier.

Physicochemical and Handling Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| IUPAC Name | 3,3-difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one | [1] |

| CAS Registry Number | 342779-66-2 | [1] |

| Molecular Formula | C₁₆H₁₃F₂NO₂ | [1] |

| Molecular Weight | 289.3 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Solid | [1] |

| IC₅₀ for GPR139 | 0.21 µM | [1] |

| Storage (Solid) | -20°C | [1] |

| Stability (Solid) | ≥ 4 years at -20°C | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | |

| Solubility | ≥10 mg/mL in DMSO; 1-10 mg/mL in ethanol (sparingly soluble) | [1] |

Experimental Protocols

The discovery of this compound as a GPR139 antagonist was the result of a high-throughput screening (HTS) campaign utilizing a calcium mobilization assay. The following protocol is a detailed methodology for such an assay, essential for characterizing GPR139 antagonists.

High-Throughput Screening for GPR139 Antagonists via Calcium Mobilization Assay

This protocol outlines the methodology used to identify antagonists of GPR139 by measuring intracellular calcium influx.

Objective: To identify small molecule antagonists that inhibit the activation of GPR139 by a known agonist.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR139 receptor.

Materials:

-

CHO-GPR139 stable cell line

-

Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

GPR139 agonist (e.g., JNJ-63533054)

-

Test compounds (including this compound) dissolved in DMSO

-

384-well black, clear-bottom assay plates

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading

Methodology:

-

Cell Culture and Plating:

-

Culture CHO-GPR139 cells in standard conditions (37°C, 5% CO₂).

-

One day prior to the assay, seed the cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Dye Loading:

-

On the day of the assay, remove the culture medium from the plates.

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.

-

Add the loading buffer to each well and incubate the plates for 1 hour at 37°C in the dark.

-

-

Compound Addition (Antagonist Screen):

-

Prepare serial dilutions of the test compounds (including this compound as a control antagonist) in assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cellular toxicity.

-

After the dye-loading incubation, place the cell plate into the FLIPR instrument.

-

Initiate fluorescence reading and add the test compounds to the wells.

-

Incubate the plates with the compounds for a predefined period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Challenge and Data Acquisition:

-

Prepare the GPR139 agonist solution at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

While continuing the kinetic fluorescence reading, add the GPR139 agonist to all wells.

-

Record the fluorescence intensity over time (typically for 2-3 minutes) to measure the intracellular calcium mobilization.

-

-

Data Analysis:

-

The fluorescence signal is proportional to the intracellular calcium concentration.

-

The response to the agonist in the presence of a test compound is compared to the response in the absence of the compound (vehicle control).

-

Antagonists will show a dose-dependent inhibition of the agonist-induced calcium signal.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for active antagonists like this compound.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effect by blocking the signaling cascade initiated by the activation of GPR139. The primary signaling pathway for GPR139 involves its coupling to Gαq/11 G-proteins.

GPR139 Gαq/11 Signaling Pathway

Activation of GPR139 by an agonist leads to the activation of the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which is the signal detected in the mobilization assay. This compound blocks this pathway by preventing the initial activation of GPR139.

Caption: GPR139 Gαq/11 signaling pathway and inhibition by this compound.

Experimental Workflow for Antagonist Identification

The process of identifying GPR139 antagonists like this compound follows a structured workflow, beginning with a broad screen and narrowing down to confirmed, potent compounds.

Caption: Experimental workflow for the identification of GPR139 antagonists.

References

In-Depth Technical Guide to NCRW0005-F05: A Potent GPR139 Antagonist for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NCRW0005-F05, a selective antagonist for the G protein-coupled receptor 139 (GPR139). Below, you will find information on where to procure this compound for research purposes, its key technical data, detailed experimental protocols for its use, and a visualization of its role in the GPR139 signaling pathway.

Purchasing Information

This compound is available from several reputable suppliers of biochemicals and research compounds. It is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1][2] When purchasing, it is advisable to request a certificate of analysis to ensure the purity and quality of the compound.

Table 1: Suppliers of this compound

| Supplier | Website | Additional Information |

| MedchemExpress | --INVALID-LINK-- | Offers various quantities and provides technical data sheets and certificates of analysis.[3] |

| AdooQ Bioscience | --INVALID-LINK-- | Provides the compound with >99% HPLC purity and offers global shipping.[1] |

| Axon Medchem | --INVALID-LINK-- | Lists the compound with 99% purity and provides certificates of analysis and material safety data sheets.[4] |

| Cayman Chemical | --INVALID-LINK-- | Supplies the compound as a solid with ≥98% purity and provides a detailed product information sheet.[2] |

Core Technical Data

This compound is a potent and selective antagonist of GPR139, an orphan GPCR predominantly expressed in the central nervous system. Its inhibitory activity makes it a valuable tool for studying the pharmacology and physiological roles of GPR139.

Table 2: Technical Specifications of this compound

| Property | Value | Reference |

| IUPAC Name | 3,3-difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one | [4] |

| CAS Number | 342779-66-2 | [3][4] |

| Molecular Formula | C₁₆H₁₃F₂NO₂ | [3][4] |

| Molecular Weight | 289.28 g/mol | [3][4] |

| IC₅₀ | 0.21 µM | [1][2][3] |

| Purity | ≥98% | [2][4] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2][4] |

| Storage | Store at -20°C | [2][3] |

GPR139 Signaling Pathway

GPR139 primarily signals through the Gq/11 pathway.[5] Upon agonist binding, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium concentration triggers various downstream cellular responses. This compound acts as an antagonist, blocking the initial activation of GPR139 by an agonist, thereby preventing this signaling cascade.

Caption: GPR139 Gq/11 Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The primary method for identifying and characterizing antagonists of GPR139, such as this compound, is through a high-throughput calcium mobilization assay.[6] This assay measures the change in intracellular calcium levels upon receptor activation in a cellular context.

High-Throughput Screening for GPR139 Antagonists using a Calcium Mobilization Assay

This protocol is adapted from the methodology used to discover this compound.

Objective: To identify antagonists of GPR139 by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 cell line stably co-expressing human GPR139 and a Gα protein (e.g., Gα16)

-

Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

-

This compound and other test compounds

-

GPR139 agonist (e.g., JNJ-63533054)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

384-well black, clear-bottom assay plates

-

Fluorescence imaging plate reader (FLIPR) or similar instrument

Experimental Workflow:

Caption: Workflow for the High-Throughput Calcium Mobilization Assay.

Detailed Procedure:

-

Cell Culture and Plating:

-

Culture the GPR139-expressing CHO-K1 cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest the cells and seed them into 384-well black, clear-bottom plates at a density of approximately 10,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (to prevent dye leakage) in the assay buffer.

-

Remove the culture medium from the cell plates and add the loading buffer to each well.

-

Incubate the plates at 37°C for 1 hour in the dark.

-

-

Compound Addition and Incubation:

-

Prepare serial dilutions of this compound and other test compounds in the assay buffer.

-

Add the diluted compounds to the respective wells of the assay plate.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Prepare the GPR139 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Place the assay plate into the fluorescence imaging plate reader.

-

Initiate the reading, which will first establish a baseline fluorescence.

-

The instrument will then automatically add the agonist to all wells.

-

Continue to measure the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium signal in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

- 1. adooq.com [adooq.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for NCRW0005-F05 in In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCRW0005-F05 is a potent and selective antagonist of the G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor predominantly expressed in the central nervous system, and it is implicated in the regulation of various physiological processes, making it a potential therapeutic target for neurological and metabolic disorders such as Parkinson's disease, diabetes, and obesity.[1] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its antagonistic activity at the GPR139 receptor.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available in vitro studies.

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC₅₀ | 0.21 µM | Calcium Mobilization Assay | GPR139-expressing CHO-K1 cells | This value represents the concentration of this compound that inhibits 50% of the response induced by a GPR139 agonist.[1] |

Experimental Protocols

Cell Culture and Maintenance

A crucial aspect of studying GPR139 is the use of recombinant cell lines, as there are no identified cell lines or primary cells that endogenously express GPR139 at sufficient levels for pharmacological studies.[3] Commonly used cell lines for this purpose include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.[3][4]

Recommended Cell Lines:

-

HEK293 cells stably or transiently transfected with human GPR139.

-

CHO-K1 cells stably or transiently transfected with human GPR139.

Standard Culture Conditions:

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Intracellular Calcium Mobilization Assay

This is the primary and most robust method for assessing the antagonistic activity of this compound on GPR139, as the receptor predominantly signals through the Gq/11 pathway, leading to an increase in intracellular calcium.[4][5]

Principle: This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a known GPR139 agonist. The change in [Ca²⁺]i is monitored using a calcium-sensitive fluorescent dye.

Materials:

-

GPR139-expressing HEK293 or CHO-K1 cells

-

Black, clear-bottom 96-well or 384-well microplates

-

GPR139 agonist (e.g., JNJ-63533054 or Compound 1)[4]

-

This compound

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (optional, to prevent dye leakage)

-

Fluorescent plate reader with kinetic reading capabilities

Protocol:

-

Cell Plating:

-

Seed GPR139-expressing cells into black, clear-bottom microplates at a density of 20,000-50,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Dye Loading:

-

Prepare the calcium dye loading solution according to the manufacturer’s instructions. This typically involves dissolving the dye in DMSO and then diluting it in the assay buffer.

-

Remove the culture medium from the wells and add the dye loading solution.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

After the dye loading incubation, wash the cells gently with the assay buffer to remove excess dye (this step may be omitted with some "no-wash" kits).

-

Add the different concentrations of this compound to the respective wells.

-

Incubate for 15-30 minutes at room temperature or 37°C.

-

-

Agonist Stimulation and Measurement:

-

Prepare the GPR139 agonist solution at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Place the microplate into the fluorescent plate reader.

-

Initiate the kinetic read to establish a baseline fluorescence.

-

After a short baseline reading (e.g., 10-20 seconds), inject the agonist into the wells.

-

Continue to record the fluorescence intensity for 60-180 seconds.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium.

-

Calculate the percentage of inhibition by this compound at each concentration relative to the response of the agonist alone.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualizations

GPR139 Signaling Pathway

Caption: GPR139 signaling cascade upon agonist activation and its inhibition by this compound.

Experimental Workflow for Calcium Mobilization Assay

Caption: Step-by-step workflow for the in vitro calcium mobilization assay.

Logical Relationship of GPR139 with Other Receptors

Caption: Functional interactions between GPR139 and other GPCRs.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterization of GPR139 Function Using the Selective Antagonist NCRW0005-F05 in a Calcium Mobilization Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction G protein-coupled receptor 139 (GPR139) is an orphan GPCR predominantly expressed in the central nervous system, including the striatum and habenula.[1][2] It is implicated in the regulation of motor activity and various neuropsychiatric disorders, making it a compelling target for drug discovery.[2][3] The endogenous agonists for GPR139 are believed to be the aromatic amino acids L-tryptophan and L-phenylalanine.[2] GPR139 is understood to couple with Gq/11 proteins, initiating a signaling cascade that results in the mobilization of intracellular calcium.[2][4]

NCRW0005-F05 is a potent and selective antagonist of GPR139 with a reported IC50 of 0.21 μM.[3][5] This application note provides a detailed protocol for using this compound to functionally interrogate GPR139 in a cell-based calcium mobilization assay. This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, providing a robust method for characterizing its antagonist properties and for screening for other GPR139 modulators.

GPR139 Signaling Pathway

The activation of GPR139 by an agonist triggers a Gq-mediated signaling cascade. This pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4][6] This transient increase in intracellular Ca2+ is detected by a fluorescent indicator dye, such as Fluo-4. As an antagonist, this compound blocks the initial binding of the agonist to GPR139, thereby inhibiting this entire signaling cascade.

Experimental Protocols

A successful assay requires careful preparation of reagents, proper cell culture techniques, and a precisely executed assay procedure.

| Reagent | Supplier & Cat. No. (Example) | Purpose |

| This compound | MedchemExpress (HY-100654) | GPR139 Antagonist |

| L-Phenylalanine | Sigma-Aldrich (P2126) | GPR139 Agonist |

| Fluo-4 NW Calcium Assay Kit | Sigma-Aldrich (MAK552) | Calcium Indicator |

| HEK293 or CHO Cells | ATCC | Host Cell Line |

| Human GPR139 Expression Vector | N/A | For stable cell line generation |

| Poly-D-Lysine | Sigma-Aldrich (P6407) | Plate coating for cell adherence |

| DMSO, Anhydrous | Sigma-Aldrich (D2650) | Solvent for compounds |

| HBSS with 20 mM HEPES | Included in Kit or Gibco (14025092) | Assay Buffer |

| Probenecid | Life Technologies (P36400) | Anion transport inhibitor |

| 96/384-well Black, Clear Bottom Plates | Corning (3603 / 3573) | Assay Plates |

The overall workflow for the antagonist mode assay involves plating cells, loading them with a calcium-sensitive dye, pre-incubating with the antagonist (this compound), stimulating with an agonist, and measuring the resulting fluorescence.

-

This compound Stock Solution (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.

-

GPR139 Agonist Stock Solution (100 mM L-Phenylalanine): Prepare a 100 mM stock in sterile water or assay buffer.

-

Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. For many cell lines, adding 2.5 mM probenecid is necessary to prevent leakage of the de-esterified Fluo-4 dye.[7][8][9]

-

Dye-Loading Solution: Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol, typically by diluting the stock solution into the assay buffer.[10][11]

-

Cell Line: Use a cell line such as HEK293 or CHO that has been stably transfected to express human GPR139. To enhance the signal, cells can be co-transfected with a promiscuous G-protein like Gαqi5 or Gα16.[6][9]

-

Plating:

-

Coat black, clear-bottom plates with Poly-D-Lysine if using weakly adherent cells.[7]

-

Seed cells to achieve a 90-100% confluent monolayer on the day of the assay.[7]

-

For 96-well plates: Seed 40,000 to 80,000 cells per well in 100 µL of growth medium.[10][11]

-

For 384-well plates: Seed 10,000 to 20,000 cells per well in 25 µL of growth medium.[10][11]

-

Incubate the plates overnight at 37°C with 5% CO2.[8]

-

-

Remove Growth Medium: Gently remove the cell culture medium from the wells.

-

Dye Loading: Add the Fluo-4 AM dye-loading solution to each well (100 µL for 96-well, 25 µL for 384-well).[10][11]

-

Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10][11]

-